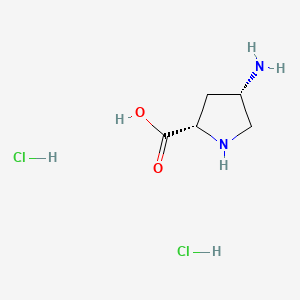

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a chiral amino acid derivative. It is known for its role as a building block in the synthesis of various biologically active compounds. This compound is particularly significant in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride, also known as 4-Amino-cis-L-proline Dihydrochloride, is the 6-oxocamphor hydrolase . This enzyme is found in Rhodococcus sp., a type of bacteria .

Mode of Action

The compound interacts with its target, the 6-oxocamphor hydrolase, by catalyzing the carbon-carbon bond cleavage of the bicyclic beta-diketone 6-oxocamphor via a retro-Claisen reaction . This results in the production of the optically active (2R,4S)-beta-campholinic acid .

Biochemical Pathways

It’s known that the compound plays a role in the metabolism of certain organic compounds, specifically in the cleavage of carbon-carbon bonds in the bicyclic beta-diketone 6-oxocamphor .

Result of Action

The result of the compound’s action is the production of the optically active (2R,4S)-beta-campholinic acid . This is achieved through the cleavage of carbon-carbon bonds in the bicyclic beta-diketone 6-oxocamphor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride typically involves diastereoselective synthesis methods. One common approach is the use of commercially available starting materials to achieve high diastereoselectivity through chelation-controlled transition states during ring closure reactions . The reaction conditions often involve the use of zinc and magnesium enolates to facilitate the formation of the desired stereoisomer.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of precursor synthesis conditions to ensure high yield and purity. Adjusting the sequence of synthetic steps and optimizing reaction conditions are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl groups.

Reduction: This reaction can convert carbonyl groups to alcohols.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives .

Scientific Research Applications

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride has a wide range of scientific research applications:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

(2S,4S)-2,4-Diaminopentanedioic acid dihydrochloride: Another chiral amino acid derivative with similar structural features.

(2S,4S)-4-Hydroxyproline: A hydroxylated derivative used in the synthesis of glycopeptides and other bioactive compounds.

Uniqueness

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to serve as a versatile building block in various synthetic and biological applications highlights its importance in scientific research and industrial processes.

Biological Activity

(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride, also known as 4-Amino-cis-L-proline dihydrochloride, is a chiral compound with significant biological activity. This article explores its mechanisms of action, applications in scientific research, and potential therapeutic uses.

Target Enzyme : The primary target of this compound is 6-oxocamphor hydrolase . The compound facilitates the cleavage of carbon-carbon bonds in the bicyclic beta-diketone 6-oxocamphor through a retro-Claisen reaction, leading to the formation of optically active products such as (2R,4S)-beta-campholinic acid.

Biochemical Pathways : This compound is involved in various metabolic pathways, particularly those related to organic compound metabolism. Its interactions with specific enzymes allow it to modulate biochemical reactions critical for cellular function.

Biological Activities

- Enzyme Mechanism Studies : It serves as a valuable tool in studying enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it an essential building block for synthesizing complex organic molecules.

- Antioxidant Activity : Related compounds exhibit antioxidant properties, suggesting potential applications in preventing oxidative stress-related diseases.

- Cytotoxicity : Preliminary studies indicate that this compound may have cytotoxic effects against certain cancer cell lines, indicating its potential role in cancer therapy.

Applications in Research

The compound has diverse applications across several fields:

- Chemistry : It is widely used as a chiral building block in organic synthesis.

- Biology : It aids in understanding enzyme mechanisms and protein interactions.

- Medicine : There are potential therapeutic applications, including its use as a precursor for radiolabeled compounds in imaging studies .

- Industry : It is utilized in pharmaceutical and agrochemical production due to its versatile chemical properties.

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of compounds structurally similar to this compound against melanoma and prostate cancer cell lines. The results showed significant growth inhibition, with some derivatives demonstrating selective activity against specific cancer types. For instance:

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 1b | Melanoma | 0.12 |

| 3id | Prostate | 10.9 |

These findings suggest that modifications to the compound's structure can enhance its selectivity and potency against cancer cells .

Case Study 2: Enzyme Interaction

Research on the interaction of this compound with various enzymes has revealed its potential as an inhibitor for specific targets involved in metabolic processes. This property can be exploited for therapeutic interventions aimed at diseases where these enzymes play a critical role .

Properties

CAS No. |

16257-84-4 |

|---|---|

Molecular Formula |

C5H11ClN2O2 |

Molecular Weight |

166.60 g/mol |

IUPAC Name |

(2S,4S)-4-aminopyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2,6H2,(H,8,9);1H/t3-,4-;/m0./s1 |

InChI Key |

KFYHJLCLHXYOLW-MMALYQPHSA-N |

SMILES |

C1C(CNC1C(=O)O)N.Cl.Cl |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)N.Cl |

Canonical SMILES |

C1C(CNC1C(=O)O)N.Cl |

Synonyms |

(4S)-4-Amino-L-proline; 4-Amino-L-cis-proline Dihydrochloride; (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid Dihydrochloride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.